MtUng-IN-1
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Overview
Description
MtUng-IN-1, also known as Compound 18a, is a chemical compound that acts as an inhibitor of mycobacterial uracil DNA glycosylase (MtUng). This enzyme is crucial for the DNA repair mechanism in Mycobacterium tuberculosis, making this compound a valuable tool in the research of tuberculosis and other infectious diseases. The compound has an IC50 value of 300 μM, indicating its potency in inhibiting the target enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MtUng-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the uracil ring and its subsequent functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
MtUng-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the uracil ring.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the uracil ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions
Major Products
Scientific Research Applications
MtUng-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the mechanisms of DNA repair and enzyme inhibition.
Biology: Helps in understanding the role of uracil DNA glycosylase in cellular processes.
Industry: Can be used in the development of diagnostic tools and assays for detecting mycobacterial infections
Mechanism of Action
MtUng-IN-1 exerts its effects by inhibiting the activity of mycobacterial uracil DNA glycosylase. This enzyme is responsible for excising uracil residues from DNA, a crucial step in the DNA repair process. By inhibiting this enzyme, this compound disrupts the DNA repair mechanism, leading to the accumulation of DNA damage and ultimately the death of the mycobacterium. The molecular targets and pathways involved include the uracil DNA glycosylase enzyme and the associated DNA repair pathways .
Comparison with Similar Compounds
Similar Compounds
Uracil-based inhibitors: These compounds share a similar mechanism of action by targeting uracil DNA glycosylase.
Non-uracil inhibitors: These compounds inhibit the same enzyme but have different chemical structures .
Uniqueness
MtUng-IN-1 stands out due to its specific inhibition of mycobacterial uracil DNA glycosylase with a relatively high IC50 value. This makes it a valuable tool for studying the enzyme’s role in mycobacterial infections and for developing new therapeutic strategies .
Properties
IUPAC Name |
methyl 2-[4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6/c1-21-11(17)7-22-9-4-2-8(3-5-9)6-10-12(18)15-14(20)16-13(10)19/h2-6H,7H2,1H3,(H2,15,16,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJZANBOOKKVTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367483 |
Source
|
Record name | ST51012757 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00367483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6138-21-2 |
Source
|
Record name | ST51012757 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00367483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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